
Sodium stearoyl-2-lactylate
Overview
Description
Sodium stearoyl-2-lactylate (SSL) is an anionic emulsifier synthesized via esterification of stearic acid and lactic acid, followed by neutralization with sodium hydroxide . Its molecular structure includes both hydrophilic (lactylate group) and hydrophobic (stearoyl chain) regions, enabling it to stabilize oil-in-water and water-in-oil emulsions. SSL is widely used in food systems, particularly baked goods, for improving dough strength, volume, and shelf life by strengthening gluten networks and delaying starch retrogradation . In animal feed, SSL enhances nutrient digestibility by promoting fat emulsification and absorption, as demonstrated in broilers and lactating sows .
Mechanism of Action
Target of Action
Sodium stearoyl-2-lactylate (SSL) primarily targets gluten proteins in food products . It interacts with these proteins, promoting their aggregation .
Mode of Action
SSL is a versatile emulsifier with both ionic and nonpolar properties . This allows it to interact with gluten proteins, promoting their aggregation . SSL’s ability to create and trap air bubbles also allows it to act as a foaming agent .
Biochemical Pathways
SSL is synthesized from food-grade stearic acid (mostly from palm oil), lactic acid (from the fermentation of sugar beet or chemical synthesis), and sodium hydroxide . It is produced by the esterification of stearic acid and lactic acid to form stearoyl lactylic acid, which is then neutralized into the sodium salt with sodium hydroxide .
Pharmacokinetics
and biodegradable. It is typically manufactured using biorenewable feedstocks , making it a sustainable choice for food production.
Result of Action
As a dough conditioner, SSL strengthens the gluten in bread, making it more extensible . This improves the dough’s ability to rise, increasing the volume of the finished product . SSL is also used as a whipping agent that produces fluffiness in artificial whipped cream, icings, and fillings .
Action Environment
SSL is slightly hygroscopic, soluble in ethanol and in hot oil or fat, and dispersible in warm water . These properties make SSL an excellent emulsifier for fat-in-water emulsions and allow it to function as a humectant . Under strong acid or strong alkali conditions, ssl can easily hydrolyze .
Biochemical Analysis
Biochemical Properties
Sodium stearoyl-2-lactylate is known to interact with gluten proteins promoting their aggregation . Its nonpolar portion allows it to interact with the hydrophobic regions of starch to delay the onset of staling . It is also used as a whipping agent that produces fluffiness in artificial whipped cream, icings, and fillings .
Cellular Effects
In vitro studies have shown that this compound can alter gut microbiota. It was found that 0.025% (w/v) of this compound reduced the relative abundance of the bacterial class Clostridia and others . It significantly reduced concentrations of butyrate, and increased concentrations of propionate compared to control cultures .
Molecular Mechanism
This compound is synthesized from food-grade stearic acid (mostly from palm oil), lactic acid (from the fermentation of sugar beet or chemical synthesis) and sodium hydroxide . Its linear-shaped chemical structure gives it the capacity to access gelatinized amylose inner helix. Its lipophilic moiety binds to the interior of the helix and the hydrophilic side to water, hence retarding retrogradation .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound has been observed to alter gut microbiota over time . It significantly reduced concentrations of butyrate, and increased concentrations of propionate compared to control cultures . The presence of this compound increased lipopolysaccharide, LPS and flagellin in cultured communities, thereby enhancing the proinflammatory potential of this compound-selected bacterial communities .
Dosage Effects in Animal Models
In animal models, this compound supplementation has been observed to improve growth performance. For example, in growing pigs, the addition of a low-net-energy diet with 0.05% this compound as an emulsifier enhanced the body weight and daily gain with no adverse effects on nutrient digestibility .
Metabolic Pathways
It is known to interact with gluten proteins and starch, affecting their biochemical properties .
Transport and Distribution
Scientific Research Applications
Emulsifying Agent
SSL is widely recognized for its emulsifying properties, making it valuable in baked goods, dairy products, and margarine. It helps stabilize emulsions by reducing surface tension between immiscible liquids (oil and water), thereby enhancing texture and shelf life.
- Case Study: A study conducted by the European Food Safety Authority (EFSA) evaluated the safety and efficacy of SSL in food products. It established an Acceptable Daily Intake (ADI) of 20 mg/kg body weight per day for SSL, confirming its safety when used as a food additive .
Dough Conditioning
In bread production, SSL improves dough rheology, resulting in better gas retention and volume. It enhances the elasticity and extensibility of the dough, contributing to superior bread quality.
- Research Findings: A study demonstrated that incorporating SSL into bread formulations significantly improved loaf volume and crumb structure compared to control samples without SSL .
Nutritional Enhancement
SSL has been shown to influence the nutritional profile of food products by improving nutrient digestibility.
- Study Example: Research indicated that SSL supplementation in baked goods could enhance nutrient absorption in humans due to its emulsifying properties .
Growth Promoter in Livestock
SSL is utilized as an emulsifier in animal feed, particularly for pigs and poultry. It enhances nutrient digestibility and growth performance.
- Case Study: An experiment involving growing pigs revealed that SSL supplementation improved average daily gain and feed conversion efficiency compared to control diets without SSL .
Lactation Performance in Dairy Cows
In dairy farming, SSL has been evaluated for its effects on lactation performance.
- Research Outcome: A study found that mid-lactation Holstein cows supplemented with SSL showed improved milk yield and better blood parameters without adverse effects .
Biocompatibility in Medical Devices
SSL's biocompatibility makes it suitable for use in biomedical applications, particularly for drug delivery systems and tissue engineering.
- Research Insights: Investigations into composites containing SSL-modified flax fibers have shown promising results for bone regeneration applications due to their mechanical properties and biocompatibility .
Drug Formulation
As an emulsifier, SSL can aid in formulating pharmaceuticals by improving the solubility and stability of active ingredients.
Regulatory Status and Safety
This compound is approved for use in many countries worldwide, with regulatory bodies like EFSA establishing guidelines for its safe consumption levels. The comprehensive safety evaluations highlight its low toxicity and absence of genotoxic effects, reinforcing its suitability as a food additive .
Summary Table of Applications
Application Area | Specific Use | Key Benefits |
---|---|---|
Food Industry | Emulsifier in baked goods | Improved texture, shelf life |
Dough conditioner | Enhanced elasticity and volume | |
Animal Nutrition | Growth promoter in livestock | Increased growth performance |
Lactation performance enhancer | Improved milk yield | |
Biomedical Applications | Biocompatible materials | Suitable for drug delivery systems |
Tissue engineering | Mechanical strength for bone regeneration |
Comparison with Similar Compounds
SSL is often compared to other emulsifiers, including calcium stearoyl-2-lactylate (CSL), diacetyl tartaric acid esters of monoglycerides (DATEM), glycerol monostearate (GMS), and lecithin. Key differences in functionality, applications, and research findings are outlined below.
Calcium Stearoyl-2-Lactylate (CSL)
- Chemical Basis : CSL shares SSL’s lactylate structure but is neutralized with calcium instead of sodium, altering its solubility and ionic interactions .
- Functional Differences :
- Applications : Both SSL and CSL improve bread texture in sorghum-based gluten-free bread, but SSL is preferred in conventional wheat flour for its stronger anti-staling effects .
Diacetyl Tartaric Acid Esters of Monoglycerides (DATEM)
- Functional Differences :
- Applications : SSL is favored in energy-reduced animal diets and baked goods with added fats, while DATEM dominates in protein-rich bread formulations .
Glycerol Monostearate (GMS)
- Functional Differences :
- GMS primarily stabilizes aerated systems (e.g., whipped creams), whereas SSL enhances both emulsification and starch-lipid interactions in baked goods .
- SSL improves nutrient retention in animal feed more effectively than GMS, as shown in broilers where SSL increased body weight gain (BWG) by 9–12% compared to control diets .
- Applications : SSL outperforms GMS in dough strengthening and fat-rich formulations .
Lecithin
- Functional Differences :
- Applications : SSL is used in industrial baked goods and animal feed, while lecithin is common in confectionery and health-focused products .
Data Tables
Table 1: Functional Comparison of SSL and Key Emulsifiers
Compound | Key Functional Properties | Optimal Applications | Limitations |
---|---|---|---|
SSL | Gluten strengthening, fat emulsification, anti-staling | Bread, energy-reduced animal feed | Sodium content limits use in low-sodium products |
CSL | Calcium compatibility, gluten-free systems | Gluten-free bread, calcium-fortified foods | Less effective in conventional wheat dough |
DATEM | Gluten network strengthening | High-protein bread, pasta | Less effective in high-fat systems |
GMS | Aeration stabilization, crumb softening | Cakes, whipped creams | Weak emulsifier in complex matrices |
Lecithin | Natural emulsification, clean-label appeal | Confectionery, health foods | Lower stability in processed foods |
Table 2: Research Findings on SSL vs. Similar Compounds
Properties
CAS No. |
25383-99-7 |
---|---|
Molecular Formula |
C24H44NaO6 |
Molecular Weight |
451.6 g/mol |
IUPAC Name |
sodium;2-(2-octadecanoyloxypropanoyloxy)propanoate |
InChI |
InChI=1S/C24H44O6.Na/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-22(25)29-21(3)24(28)30-20(2)23(26)27;/h20-21H,4-19H2,1-3H3,(H,26,27); |
InChI Key |
OXXZDFRVEHURLA-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCCCCCCC(=O)OC(C)C(=O)OC(C)C(=O)[O-].[Na+] |
Isomeric SMILES |
CCCCCCCCCCCCCCCCCC(=O)OC(C)C(=O)OC(C)C(=O)[O-].[Na+] |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)OC(C)C(=O)OC(C)C(=O)O.[Na] |
Key on ui other cas no. |
25383-99-7 |
physical_description |
White or slightly yellowish powder or brittle solid with a characteristic odou |
Related CAS |
5793-94-2 (Parent) |
solubility |
Insoluble in water. Soluble in ethanol |
Synonyms |
Stearolacs |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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